molecular formula C16H24ClN3O2S B13960244 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960244
M. Wt: 357.9 g/mol
InChI Key: PLJACAMQESRFFP-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyrimidine ring substituted with a chloro and methyl group, connected to a piperidine ring via a sulfanylmethyl linkage, and further esterified with tert-butyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like chloroacetaldehyde and methylamine, the pyrimidine ring is constructed through cyclization reactions.

    Substitution Reactions: Introduction of the chloro and methyl groups on the pyrimidine ring using chlorinating agents and methylating reagents.

    Thioether Formation: The sulfanylmethyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization of appropriate precursors.

    Esterification: The final step involves esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the ester group.

    Substituted Pyrimidines: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Ligand in Coordination Chemistry: The compound can act as a ligand for metal complexes.

Biology

    Pharmaceutical Research:

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its structural features.

Industry

    Agrochemicals: Potential use as a precursor for herbicides or pesticides.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In pharmaceutical research, it might interact with specific receptors or enzymes, modulating their activity. The sulfanylmethyl group could play a role in binding to biological targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure with a methyl ester instead of tert-butyl ester.

    4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure with an ethyl ester instead of tert-butyl ester.

Uniqueness

The tert-butyl ester group in 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl and ethyl ester counterparts, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C16H24ClN3O2S

Molecular Weight

357.9 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-5-7-20(8-6-12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3

InChI Key

PLJACAMQESRFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCN(CC2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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